molecular formula C20H18ClN3O B11142460 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide

Cat. No.: B11142460
M. Wt: 351.8 g/mol
InChI Key: LKHDOMVZSQMBNM-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloroindole and 1H-indole as the primary starting materials.

    Formation of Intermediate: The 5-chloroindole undergoes a reaction with ethyl bromoacetate in the presence of a base such as potassium carbonate to form an intermediate ester.

    Amidation: The intermediate ester is then reacted with 1H-indole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moieties, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to and modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression.

Comparison with Similar Compounds

  • N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide
  • N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide
  • N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide

Comparison:

  • Uniqueness: The presence of the chloro group in N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity.
  • Reactivity: Compared to its bromo and fluoro analogs, the chloro derivative may exhibit different reactivity patterns in substitution reactions.
  • Biological Activity: The biological activity of these compounds can vary significantly based on the substituents on the indole ring, with the chloro derivative potentially showing distinct pharmacological profiles.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18ClN3O

Molecular Weight

351.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-indol-1-ylacetamide

InChI

InChI=1S/C20H18ClN3O/c21-16-5-6-18-17(11-16)15(12-23-18)7-9-22-20(25)13-24-10-8-14-3-1-2-4-19(14)24/h1-6,8,10-12,23H,7,9,13H2,(H,22,25)

InChI Key

LKHDOMVZSQMBNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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